molecular formula C7H9BrO3 B3070606 Methyl 3-bromo-4-oxocyclopentanecarboxylate CAS No. 1004764-65-1

Methyl 3-bromo-4-oxocyclopentanecarboxylate

Cat. No.: B3070606
CAS No.: 1004764-65-1
M. Wt: 221.05 g/mol
InChI Key: ACFRUYSOUKJTTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-oxocyclopentanecarboxylate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 4-oxocyclopentanecarboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-oxocyclopentanecarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-4-oxocyclopentanecarboxylate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-oxocyclopentanecarboxylate is primarily related to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ketone and ester groups can undergo reduction and hydrolysis, respectively. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-4-oxocyclopentanecarboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are valuable in synthetic chemistry. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

methyl 3-bromo-4-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFRUYSOUKJTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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